

An In-depth Technical Guide to 5-Nitro-2-furonitrile

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Compound of Interest

Compound Name: 5-Nitro-2-furonitrile

Cat. No.: B1294822

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Foreword: This document provides a comprehensive technical overview of **5-Nitro-2-furonitrile**, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. Please note that while many chemical suppliers and databases associate **5-Nitro-2-furonitrile** with CAS number 59-82-5, this identifier is also assigned to other compounds, indicating a potential discrepancy in public records. The information herein is based on the chemical structure and properties of 5-nitrofuran-2-carbonitrile.[1][2][3][4]

Core Chemical and Physical Properties

5-Nitro-2-furonitrile is a solid, pale yellow crystalline powder at room temperature.[5] It belongs to the furan family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom.[6] The presence of both a nitro group (-NO₂) and a nitrile group (-CN) on the furan ring makes it a highly functionalized and reactive molecule, serving as a valuable building block in organic synthesis.[5]

| Property | Data | Reference(s) |
|-------------------|---|---|
| IUPAC Name | 5-nitrofuran-2-carbonitrile | [1] |
| Synonyms | 5-Nitro-2-furancarbonitrile, 2-Cyano-5-nitrofuran | [1] |
| CAS Number | 59-82-5 (Disputed) | [2] [3] [4] |
| Molecular Formula | C ₅ H ₂ N ₂ O ₃ | [1] [2] [5] |
| Molecular Weight | 138.08 g/mol | [1] [3] |
| Appearance | Pale yellow to yellow crystalline powder | [5] |
| Melting Point | 61-64 °C | [2] [5] |
| Canonical SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C#N | [1] |

Synthesis and Experimental Protocols

The synthesis of **5-Nitro-2-furonitrile** and its precursors can be challenging due to the sensitivity of the furan ring to harsh reaction conditions, particularly strong acids which can cause polymerization.[\[6\]](#)[\[7\]](#) Modern methods often employ continuous flow chemistry to improve safety, control, and yield.

This protocol details a state-of-the-art method for synthesizing 5-nitrofurfural, a direct precursor to many nitrofuran derivatives, from furfural. The process uses an in-line generation of acetyl nitrate, a mild nitrating agent suitable for the delicate furan ring.[\[7\]](#)

Materials:

- Fuming nitric acid (with 3 mol% concentrated sulfuric acid)
- Acetic anhydride
- Furfural diacetate (Intermediate I, prepared from furfural)
- Water

- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)

Equipment:

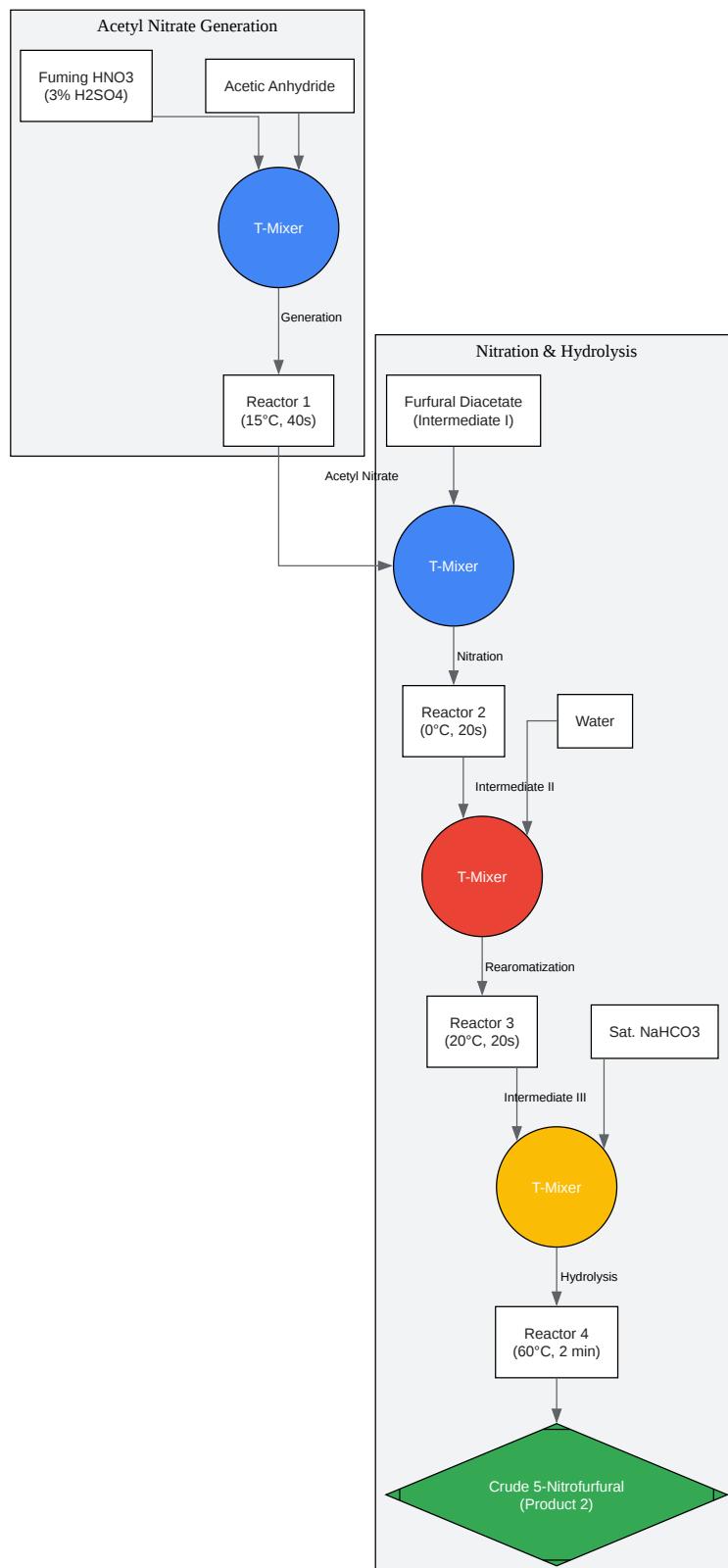
- A multi-pump continuous flow reactor system with temperature-controlled reactor modules (R_1 , R_2 , R_3 , R_4) and back-pressure regulators (BPR).

Methodology:

- Acetyl Nitrate Generation (Generator $G_1 \rightarrow$ Reactor R_1):
 - Pump neat acetic anhydride (5 equivalents relative to HNO_3) and fuming nitric acid into a T-mixer.
 - Pass the mixture through Reactor R_1 at 15 °C with a residence time of 40 seconds to generate acetyl nitrate.
- Nitration (Reactor R_2):
 - Continuously feed the acetyl nitrate stream and a solution of furfural diacetate (Intermediate I) into a second T-mixer.
 - The reaction mixture flows through Reactor R_2 maintained at 0 °C with a residence time of 20 seconds. This step forms the nitrated intermediate (Intermediate II).[\[7\]](#)
- Rearomatization (Reactor R_3):
 - Introduce water into the stream via a third T-mixer.
 - Pass the mixture through Reactor R_3 at 20 °C with a residence time of 20 seconds to facilitate rearomatization to Intermediate III.[\[7\]](#)
- Hydrolysis and Quench (Reactor R_4):
 - Introduce a saturated solution of sodium bicarbonate (NaHCO_3) via a fourth T-mixer to quench the reaction and promote hydrolysis.

- The final mixture passes through Reactor R₄ at 60 °C with a residence time of 2 minutes.
- Work-up:
 - Collect the output from the flow reactor.
 - Perform a liquid-liquid extraction with ethyl acetate.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitrofurfural (Product 2).[\[7\]](#)

Conversion to 5-Nitro-2-furonitrile: The resulting 5-nitrofurfural can be converted to **5-Nitro-2-furonitrile** through established methods, such as conversion to an oxime followed by dehydration, though specific high-yield protocols for this final step are proprietary or less commonly published.



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Continuous flow synthesis of 5-nitrofurfural.[\[7\]](#)

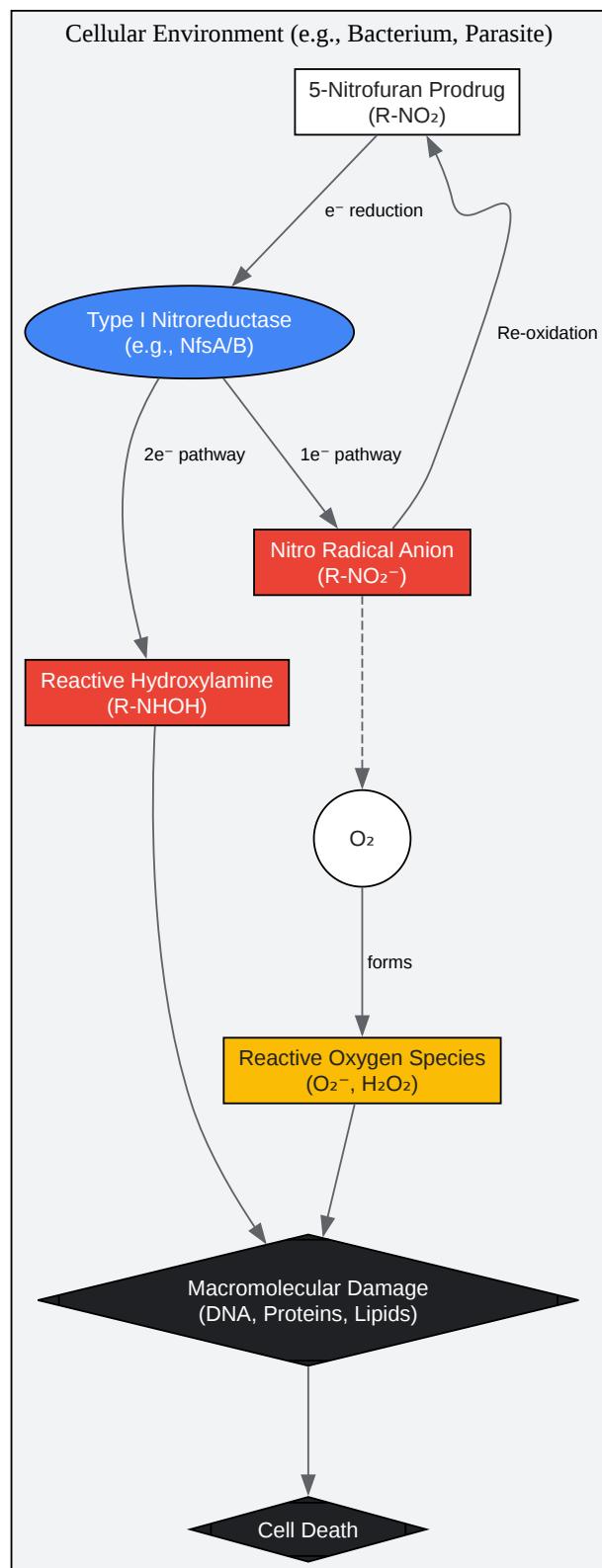
Biological Activity and Mechanism of Action

While no specific mechanism of action is defined for **5-Nitro-2-furonitrile** itself, its activity is understood through the broader class of 5-nitrofuran compounds.^[5] These molecules are prodrugs that require intracellular bioreductive activation to exert their cytotoxic effects.^{[8][9]}

The primary mechanism involves the enzymatic reduction of the 5-nitro group by Type I nitroreductases (NTRs), which are present in susceptible bacteria and protozoa but are less efficient in mammalian cells, providing a degree of selectivity.^{[8][10]}

- Enzymatic Reduction: The 5-nitro group (R-NO_2) undergoes a two-electron reduction catalyzed by an oxygen-insensitive Type I NTR, forming a nitroso intermediate (R-NO).^[10]
- Second Reduction: The nitroso intermediate is further reduced to a highly reactive hydroxylamine species (R-NHOH).^[10]
- Generation of Radicals: Under aerobic conditions, the initial reduction can also proceed via a one-electron transfer, forming a nitro radical anion (R-NO_2^-). This radical can react with molecular oxygen to generate superoxide radicals (O_2^-), initiating a futile cycle of reduction and re-oxidation that leads to significant oxidative stress.^[11]
- Cellular Damage: The highly reactive hydroxylamine and radical species are electrophilic and cause widespread damage to cellular macromolecules. They can inhibit DNA and RNA synthesis, disrupt protein function, and interfere with metabolic pathways, ultimately leading to cell death.^{[5][12]}

In bacteria like *E. coli*, this activation is primarily carried out by the nitroreductases NfsA and NfsB.^[8] In trypanosomal parasites, a specific Type I NTR is essential for the activity of nitrofuran-based drugs like nifurtimox.^[10]



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Bioreductive activation pathway of 5-nitrofurans.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Derivatives of the 5-nitrofuran scaffold exhibit a broad range of antimicrobial activities.

- Antibacterial: Active against a variety of bacteria; however, resistance can develop through mutations in nitroreductase enzymes.[8][13]
- Antiparasitic: Show potent activity against protozoan parasites such as *Trypanosoma cruzi* (Chagas disease) and *Trypanosoma brucei* (African sleeping sickness).[10][14]
- Antifungal: Some derivatives have demonstrated activity against fungal pathogens like *Candida albicans*.[15]

Quantitative Biological Data

While specific IC_{50} values for **5-Nitro-2-furonitrile** are not prominent in the surveyed literature, data from closely related 5-nitro-heterocycles demonstrate the potent biological activity of this chemical class.

| Compound Class / Example | Target Organism | IC_{50} Value (μM) | Reference |
|---|---|---------------------------------------|-----------|
| Potent 5-Nitrofuran Agents (6 compounds) | <i>Trypanosoma brucei</i> (BSF) | < 0.3 | [10] |
| 5-Nitrofuryl Thiosemicarbazone Derivative | <i>Trypanosoma cruzi</i> (epimastigote) | ~1.5-1.7x more active than Nifurtimox | [14] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | <i>Entamoeba histolytica</i> | 1.47 | [16] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | <i>Giardia intestinalis</i> | 1.47 | [16] |
| Metronidazole (Reference Drug) | <i>Entamoeba histolytica</i> | ~4.0 | [16] |

Protocols for Biological Evaluation

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against protozoan parasites and for assessing its toxicity against mammalian cells.

[10]

Procedure:

- Parasite Growth Inhibition:

- Dispense parasite cultures (e.g., bloodstream form *T. brucei*) into 96-well microtiter plates at a density of 2×10^4 cells/well.
- Add the test compound (**5-Nitro-2-furonitrile** or its derivatives) in a series of dilutions to the wells. Include a no-drug control.
- Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Add 20 µL of alamarBlue reagent to each well.
- Incubate for an additional 24 hours.
- Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

- Mammalian Cell Cytotoxicity:

- Seed a mammalian cell line (e.g., Vero cells) into 96-well plates at 2,000 cells/well.
- Allow cells to attach, then add the test compound in the same dilution series.
- Incubate for 6 days at 37°C in a 5% CO₂ atmosphere.
- Add alamarBlue reagent and incubate for 8 hours.
- Measure fluorescence as described above.

- Data Analysis:

- Calculate the percentage of growth inhibition relative to the no-drug control.

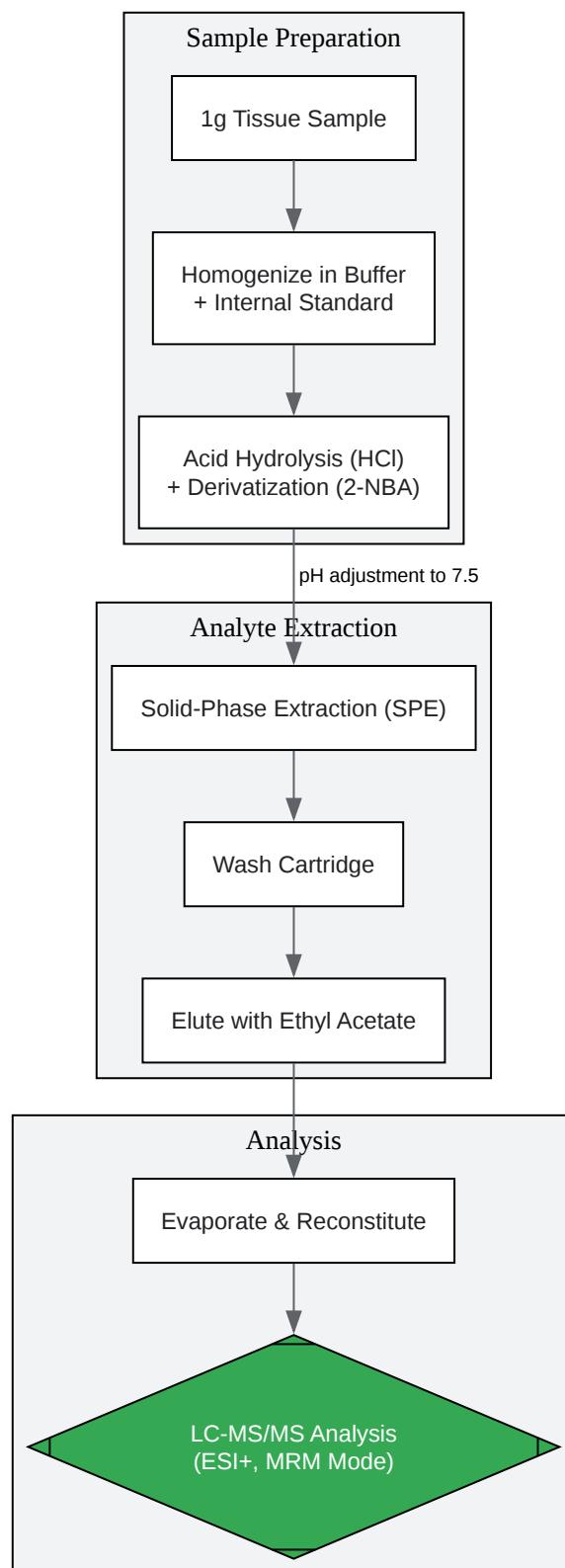
- Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This analytical workflow is used for the sensitive detection and quantification of nitrofuran metabolites in biological matrices, such as animal tissue.[\[17\]](#)

Procedure:

- Sample Preparation:
 - Homogenize 1g of tissue in an aqueous buffer.
 - Add an internal standard.
- Hydrolysis and Derivatization:
 - Acidify the homogenate with HCl to hydrolyze protein-bound metabolites.
 - Add 2-nitrobenzaldehyde (2-NBA) to derivatize the released side chains of the metabolites.
 - Incubate the mixture at 37°C overnight.
- Solid-Phase Extraction (SPE):
 - Adjust the pH of the sample to 7.5.
 - Load the sample onto a conditioned polystyrene SPE cartridge.
 - Wash the cartridge with water and then a methanol-water solution to remove interferences.
 - Elute the derivatized metabolites with ethyl acetate.
- LC-MS/MS Analysis:
 - Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

- Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Perform chromatographic separation on a C18 column.
- Detect and quantify the analytes using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). Monitor one precursor ion and at least two product ions for each analyte for unambiguous identification.[\[17\]](#)

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